molecular formula C24H20N4O2 B11185147 (2E)-1H-benzimidazol-2-yl(8-methoxy-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)ethanenitrile

(2E)-1H-benzimidazol-2-yl(8-methoxy-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)ethanenitrile

Cat. No.: B11185147
M. Wt: 396.4 g/mol
InChI Key: VTPTXMCGACBQSW-UHFFFAOYSA-N
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Description

(2E)-1H-benzimidazol-2-yl(8-methoxy-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)ethanenitrile is a complex organic compound that features a benzimidazole moiety linked to a pyrroloquinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1H-benzimidazol-2-yl(8-methoxy-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)ethanenitrile typically involves multi-step organic reactions. The starting materials might include benzimidazole derivatives and pyrroloquinoline intermediates. Common synthetic routes could involve:

    Condensation reactions: Combining benzimidazole and pyrroloquinoline derivatives under acidic or basic conditions.

    Cyclization reactions: Forming the pyrroloquinoline core through intramolecular cyclization.

    Functional group modifications: Introducing the methoxy, trimethyl, and nitrile groups through various organic transformations.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using metal catalysts to enhance reaction rates.

    Purification techniques: Employing chromatography and recrystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2E)-1H-benzimidazol-2-yl(8-methoxy-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)ethanenitrile can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitrile or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use as ligands in catalytic reactions.

Biology

    Pharmacology: Investigated for potential therapeutic properties, such as anticancer or antimicrobial activities.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

Industry

    Materials Science: Possible applications in the development of organic electronic materials.

Mechanism of Action

The mechanism of action of (2E)-1H-benzimidazol-2-yl(8-methoxy-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)ethanenitrile would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Known for their biological activities.

    Pyrroloquinoline derivatives: Studied for their electronic properties.

Uniqueness

The unique combination of benzimidazole and pyrroloquinoline moieties, along with specific functional groups, distinguishes (2E)-1H-benzimidazol-2-yl(8-methoxy-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)ethanenitrile from other compounds, potentially offering unique properties and applications.

Properties

Molecular Formula

C24H20N4O2

Molecular Weight

396.4 g/mol

IUPAC Name

2-(benzimidazol-2-ylidene)-2-(2-hydroxy-6-methoxy-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7,9-pentaen-3-yl)acetonitrile

InChI

InChI=1S/C24H20N4O2/c1-13-11-24(2,3)28-21-15(13)9-14(30-4)10-16(21)20(23(28)29)17(12-25)22-26-18-7-5-6-8-19(18)27-22/h5-11,29H,1-4H3

InChI Key

VTPTXMCGACBQSW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N2C3=C(C=C(C=C13)OC)C(=C2O)C(=C4N=C5C=CC=CC5=N4)C#N)(C)C

Origin of Product

United States

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